4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline
Description
This compound is an imine derivative featuring a chlorinated aniline core conjugated to a substituted imidazole moiety via a methylene bridge. The structure integrates a 2-(ethylsulfanyl) group and a 1-methyl substituent on the imidazole ring, alongside a 4-chloro-2-methylaniline backbone.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c1-4-19-14-17-9-12(18(14)3)8-16-13-6-5-11(15)7-10(13)2/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOIRAYZAVGQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-2-methylaniline with 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde under acidic or basic conditions to form the desired Schiff base. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group (Schiff base) can be reduced to form the corresponding amine.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of imidazole, including compounds similar to 4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline, exhibit promising anticancer properties. For instance, a review highlighted the efficacy of benzimidazole derivatives against various cancer cell lines, suggesting that modifications to the imidazole structure can enhance cytotoxicity. The compound's structure allows for potential interactions with cellular targets involved in tumor growth inhibition .
Case Study Example :
In a study involving the compound's derivatives, it was found that certain modifications led to IC50 values as low as 25.72 μM against MCF cell lines, indicating a strong potential for further development in anticancer therapies .
Antimicrobial Activity
The imidazole ring present in this compound is known for its antimicrobial properties. Research has demonstrated that related compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the ethylsulfanyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 40 |
| Similar Derivative | Escherichia coli | 200 |
Pharmacological Insights
The pharmacological profile of this compound suggests its utility in drug design, particularly for conditions requiring targeted therapy. Its structural features allow for modifications that could lead to enhanced selectivity and reduced side effects.
Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that variations in the substituents on the imidazole ring and aniline moiety can significantly affect biological activity. For example, replacing certain functional groups can improve binding affinity to biological targets or alter metabolic stability .
Mechanism of Action
The mechanism of action of 4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The chloro and ethylsulfanyl groups can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Electronic Features
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Chloroaniline-imidazole | 4-Cl, 2-CH₃, 2-SCH₂CH₃, 1-CH₃ | Imine, ethylsulfanyl, chloro |
| 4-[4-(Chloromethyl)Phenyl]-Imidazole (1) | Nitroimidazole | 5-NO₂, 4-CH₂Cl, 1,2-diCH₃ | Chloromethyl, nitro |
| 4-Bromo-Thiophene Aniline | Bromothiophene-aniline | 4-Br, 3-Br (thiophene), 2-CH₃ | Thiophene, bromine |
| 4-Methoxy Analogue | Methoxyaniline-imidazole | 4-OCH₃, 2-SCH₂CH₃, 1-CH₃ | Methoxy, ethylsulfanyl |
| 4-Fluoro Analogue | Fluoroaniline-imidazole | 4-F, 2-SCH₂CH₃, 1-CH₃ | Fluoro, ethylsulfanyl |
- The methoxy group (electron-donating) may increase susceptibility to electrophilic attack but enhance π-π stacking in supramolecular applications . The ethylsulfanyl group in the imidazole ring contributes to lipophilicity, influencing solubility and membrane permeability .
Biological Activity
4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline, also known by its IUPAC name N-(4-chloro-2-methylphenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine, is a complex organic compound notable for its unique structural features. These include a chloro-substituted aniline, an ethylsulfanyl group, and an imidazole ring, which contribute to its potential biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H16ClN3S
- Molar Mass : 293.81 g/mol
- CAS Number : 320423-11-8
- Density : 1.21 g/cm³ (predicted)
- Boiling Point : 474.7 °C (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN3S |
| Molar Mass | 293.81 g/mol |
| Density | 1.21 g/cm³ |
| Boiling Point | 474.7 °C |
The biological activity of this compound is largely influenced by its chemical structure. The imidazole ring is known for its ability to coordinate with metal ions, which can modulate various biochemical pathways. The chloro and ethylsulfanyl groups enhance the compound's reactivity and binding affinity to biological targets, such as enzymes and receptors.
Key Mechanisms Include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could act as a ligand for various receptors, influencing cellular signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the imidazole ring is often associated with antifungal activity, while the chloro-substituted aniline may enhance antibacterial effects.
Anticancer Potential
Preliminary investigations have indicated that this compound could exhibit anticancer activity due to its ability to interact with cellular targets involved in tumor growth and proliferation. The mechanism may involve apoptosis induction or cell cycle arrest in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Antimicrobial Activity :
- Anticancer Activity :
- Binding Studies :
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imidazole cyclization | Na2S2O4, DMF, 80°C | 75% | |
| Sulfanyl introduction | Ethyl mercaptan, K₂CO₃, DMF | 68% | |
| Schiff base formation | 4-Chloro-2-methylaniline, EtOH, Δ | 82% |
Basic: Which spectroscopic techniques are essential for characterization?
Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and detecting tautomerism (e.g., imidazole ring proton shifts at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolves crystallographic parameters (e.g., bond angles, space group) using software like ORTEP-3 .
Q. Table 2: Key Spectroscopic Parameters
| Technique | Critical Data Points | Example Values | Reference |
|---|---|---|---|
| ¹H NMR (CDCl₃) | Imidazole CH₃ group | δ 3.90 (s, 3H) | |
| X-ray | C=S bond length | 1.68 Å | |
| HRMS | [M+H]⁺ | m/z 362.0942 (calculated) |
Advanced: How can reaction conditions be optimized to improve sulfanyl group incorporation?
Methodological Answer:
Low yields in sulfanyl group reactions often stem from competing oxidation or steric hindrance. Strategies include:
- Solvent selection : Use DMF or DMSO to stabilize thiolate intermediates .
- Catalytic additives : Employ Cu(I) catalysts to accelerate thiol-ene reactions .
- Inert atmosphere : Prevent disulfide formation by conducting reactions under N₂ or Ar .
- Progress monitoring : Track unreacted starting materials via TLC (silica gel, hexane:EtOAc 7:3) .
Advanced: How to resolve contradictions in NMR data due to tautomerism?
Methodological Answer:
Imidazole tautomerism can lead to ambiguous NMR signals. Solutions include:
- Variable-temperature NMR : Cool samples to –40°C to slow tautomeric interconversion .
- X-ray crystallography : Definitive structural assignment via crystal lattice analysis .
- 2D NMR (COSY, HSQC) : Correlate proton and carbon shifts to distinguish tautomers .
Advanced: What computational approaches predict the compound’s reactivity?
Methodological Answer:
- DFT calculations : Model electrophilic/nucleophilic sites using Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
- Validation : Cross-check computational results with experimental X-ray or NMR data .
Basic: How to assess purity and stability during storage?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor degradation peaks at 254 nm .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; analyze via TLC .
Advanced: Designing biological activity assays – what methodological controls are critical?
Methodological Answer:
- Positive controls : Use known antimicrobials (e.g., ampicillin) or anticancer agents (e.g., cisplatin) .
- Solvent controls : Test DMSO/EtOH vehicle effects on cell viability .
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Advanced: How to analyze regioselectivity in derivative synthesis?
Methodological Answer:
- Isotopic labeling : Introduce ¹³C at reactive sites to track bond formation via NMR .
- Kinetic studies : Compare reaction rates under varying temperatures/pH to identify favored pathways .
- Byproduct identification : Use LC-MS to detect minor products and refine reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
